Product packaging for 2-Amino-3-ethoxypropanamide(Cat. No.:)

2-Amino-3-ethoxypropanamide

Cat. No.: B13636125
M. Wt: 132.16 g/mol
InChI Key: JJMWSMUURZBUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Amino Acid Derivative Chemistry and Propanamide Scaffolds

Amino acid derivatives are a diverse class of molecules derived from the fundamental building blocks of proteins. numberanalytics.com These modifications can involve changes to the amino group, the carboxyl group, or the side chain, leading to a vast array of compounds with unique chemical and biological properties. numberanalytics.com Amino acid amides, a subgroup of these derivatives, are formed by the amidation of the carboxylic acid functionality. rsc.org This modification can significantly alter the physicochemical properties of the parent amino acid, influencing its solubility, stability, and ability to interact with biological targets.

The propanamide scaffold, a three-carbon chain with an amide group, is a common structural motif found in numerous biologically active compounds. Its presence in a molecule can confer favorable pharmacokinetic properties and provide a versatile backbone for the attachment of various functional groups. The combination of an amino acid derivative with a propanamide structure, as seen in 2-Amino-3-ethoxypropanamide, creates a molecule with the potential for specific interactions with biological systems, driven by the chirality of the amino acid center and the hydrogen bonding capabilities of the amide group.

Significance of the this compound Structural Motif in Medicinal Chemistry

The structural motif of this compound, characterized by an amino group and an ethoxy group on adjacent carbons of a propanamide backbone, is of considerable interest in medicinal chemistry. The primary amine offers a site for potential interactions with biological targets and a handle for further chemical modification. The ethoxy group, an O-alkyl substituent, can influence the molecule's lipophilicity and metabolic stability.

While direct research on this compound is not extensively documented in publicly available literature, the significance of its structural components can be inferred from studies on related compounds. For instance, propanamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents and inhibitors of various enzymes. acs.orgnih.gov The presence of an amino acid-like chiral center is also crucial, as stereochemistry often plays a pivotal role in determining the biological activity and selectivity of a drug molecule.

The amide bond itself is a critical feature, providing structural rigidity and the ability to participate in hydrogen bonding, which is fundamental for molecular recognition at biological targets. researchgate.net The strategic placement of the ethoxy group can also modulate the compound's interaction with specific binding pockets in proteins, potentially leading to enhanced potency or selectivity.

Overview of Current Research Trajectories for Amide-Containing Compounds

Research into amide-containing compounds remains a vibrant and highly productive area of medicinal chemistry. The amide bond is a ubiquitous feature in a vast number of approved drugs and biologically active natural products. researchgate.net Current research is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient and environmentally friendly ways to synthesize amides. This includes the development of new coupling reagents and catalytic systems that can facilitate amide bond formation under mild conditions and with high yields. nature.com

Exploration of New Biological Targets: Amide-containing scaffolds are being employed to design inhibitors for a wide range of biological targets, including enzymes implicated in cancer, infectious diseases, and neurodegenerative disorders. For example, propanamide derivatives have been explored as selective androgen receptor degraders for the treatment of prostate cancer. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: A significant portion of research involves the systematic modification of amide-containing lead compounds to understand how different structural features influence their biological activity. This iterative process of design, synthesis, and testing is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Bioisosteric Replacement of the Amide Bond: In some cases, the amide bond can be susceptible to enzymatic cleavage, leading to poor metabolic stability. Researchers are therefore exploring bioisosteres—functional groups with similar steric and electronic properties—to replace the amide bond and improve the drug-like properties of a molecule. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2 B13636125 2-Amino-3-ethoxypropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-amino-3-ethoxypropanamide

InChI

InChI=1S/C5H12N2O2/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)

InChI Key

JJMWSMUURZBUKN-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Ethoxypropanamide and Analogues

Stereoselective Synthesis of 2-Amino-3-ethoxypropanamide Enantiomers

Achieving enantiomeric purity is paramount in the synthesis of chiral molecules. For this compound, this involves creating the stereocenter at the α-carbon with a specific (R) or (S) configuration. This is accomplished through asymmetric synthesis, which employs chiral catalysts or auxiliaries, or through the resolution of a racemic mixture.

Asymmetric synthesis utilizes chiral molecules to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. wikipedia.org This can be achieved using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directing a subsequent reaction to occur with high stereoselectivity, after which the auxiliary is removed. sigmaaldrich.com For the synthesis of α-amino acids and their derivatives, common strategies involve the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. Auxiliaries such as Evans' oxazolidinones, pseudoephedrine, or those based on 1,1'-binaphthyl-2,2'-diol (BINOL) can be attached to a glycine precursor. wikipedia.orgnih.gov The resulting complex creates a sterically hindered environment, forcing an incoming electrophile (in this case, a synthon for the "-CH₂-OEt" group) to approach from a specific face, thereby creating the desired stereocenter.

Another powerful approach involves the use of transition metal complexes. For instance, square-planar Ni(II) complexes formed between a Schiff base of glycine or alanine (B10760859) and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((S)-BPB), serve as effective chiral templates. rsc.org These complexes facilitate highly stereoselective Cα-alkylation reactions. rsc.org

Interactive Table: Examples of Chiral Auxiliaries in Amino Acid Synthesis

Auxiliary TypeCommon ExamplesGeneral ApplicationKey Feature
Oxazolidinones(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneDiastereoselective alkylation of N-acylated derivatives.Forms a rigid chiral environment controlling enolate geometry.
Ephedrine Derivatives(1R,2S)-Ephedrine, (1S,2S)-PseudoephedrineAlkylation of chiral amides derived from glycine. wikipedia.orgStereodirecting groups guide the approach of electrophiles.
CamphorsultamOppolzer's SultamAsymmetric aldol, alkylation, and cycloaddition reactions.Provides excellent stereocontrol due to its rigid bicyclic structure.
Metal-Schiff Base ComplexesNi(II) complex of glycine and (S)-BPBStereoselective synthesis of α-substituted amino acids. rsc.orgPlanar complex exposes one face of the α-carbon to attack.

Asymmetric Catalysis: Catalytic methods are often preferred for their efficiency. Asymmetric hydrogenation is a prominent technique where a prochiral precursor, such as an N-acyl-2-amino-3-ethoxyacrylate, is hydrogenated using a chiral transition metal catalyst. wikipedia.org Complexes of rhodium or ruthenium with chiral diphosphine ligands (e.g., BINAP) are highly effective, adding hydrogen across the double bond with high enantioselectivity to set the α-stereocenter. researchgate.net

Diastereoselective approaches typically rely on the aforementioned chiral auxiliaries. A substrate containing one or more chiral centers reacts to create a new stereocenter. The existing chirality influences the formation of the new center, leading to a preference for one diastereomer over others. For example, the alkylation of a chiral glycine amide enolate with an ethoxymethyl halide would proceed diastereoselectively. researchgate.net After the reaction, separation of the diastereomers and removal of the auxiliary yields the enantiomerically enriched product.

Enantioselective approaches create a chiral product from an achiral starting material using a chiral catalyst or reagent. nih.gov Beyond asymmetric hydrogenation, enantioselective phase-transfer catalysis has been used for the alkylation of protected glycine amides. nih.gov In this method, a chiral quaternary ammonium (B1175870) salt shuttles the glycine enolate from an aqueous or solid phase into an organic phase containing the alkylating agent, with the chiral catalyst controlling the stereochemical outcome. nih.gov Furthermore, enzymatic reactions can provide highly enantioselective pathways to chiral amino acids and their derivatives. acs.org

Resolution is a method for separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual, pure enantiomers.

Classical Resolution: This technique involves reacting the racemic amino acid derivative (e.g., N-acetyl-2-amino-3-ethoxypropanoic acid) with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. Once separated, the individual diastereomeric salts are treated with acid or base to break the salt linkage, releasing the pure enantiomer of the amino acid and recovering the resolving agent.

Enzymatic Resolution: Enzymes are chiral catalysts that can exhibit high selectivity for one enantiomer in a racemic mixture. This forms the basis of kinetic resolution. For example, a lipase (B570770) or protease can be used to selectively catalyze the hydrolysis of an ester derivative (e.g., ethyl 2-amino-3-ethoxypropanoate) of one enantiomer while leaving the other untouched. rsc.org The resulting mixture of the hydrolyzed acid and the unreacted ester can then be easily separated. Papain, for instance, has been used to resolve racemic amino acids by selectively synthesizing an insoluble anilide from the L-enantiomer of an N-acylated amino acid, leaving the N-acyl-D-amino acid in solution. researchgate.net

Convergent and Linear Synthetic Strategies

For this compound, a potential linear synthesis could start from L- or D-serine:

N-protection: Protection of the amino group (e.g., as a Boc or Cbz derivative).

O-ethylation: Etherification of the hydroxyl group.

Amide Formation: Conversion of the carboxylic acid to the primary amide.

N-deprotection: Removal of the protecting group to yield the final product.

A convergent strategy might involve the separate synthesis of an N-protected O-ethyl serine fragment, which is then coupled with an ammonia (B1221849) source in the final step.

Interactive Table: Comparison of Linear vs. Convergent Synthesis (Hypothetical)

StrategySynthetic Route OutlineProsConsHypothetical Overall Yield*
LinearSerine → N-Protected Serine → N-Protected-O-Ethyl Serine → N-Protected-O-Ethyl Serine Amide → Final ProductConceptually straightforward.Overall yield can be low in long sequences. Failure of one step impacts the entire sequence.~52%
Convergent(Fragment 1: N-Protected-O-Ethyl Serine) + (Fragment 2: Ammonia) → N-Protected-O-Ethyl Serine Amide → Final ProductHigher overall yield. Allows for optimization of fragment syntheses independently. acs.orgRequires careful planning of fragment coupling.~68%

*Assuming an average yield of 85% for each of the 4 steps in the linear synthesis (0.85⁴) and for each of the 3 steps in the convergent synthesis (0.85³ for the main chain).

The conversion of the carboxylic acid of an O-ethyl serine precursor into a primary amide is a critical step. Several reliable methods exist for this transformation. organic-chemistry.org

Activation with Coupling Reagents: The most common laboratory method involves activating the carboxylic acid with a coupling reagent, followed by the addition of ammonia. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU generate a highly reactive intermediate that is readily attacked by ammonia. nih.gov

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts rapidly with ammonia to form the amide. This method is robust but may not be compatible with sensitive functional groups. youtube.com

Ammonolysis of Esters: A straightforward and clean method involves converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) and then treating it with a concentrated solution of ammonia in an appropriate solvent. This reaction, known as ammonolysis, often proceeds in high yield.

Interactive Table: Common Amide Bond Formation Reagents

MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Coupling ReagentEDC/HOBt, HATU, T3PRoom temperature, aprotic solvent (e.g., DMF, CH₂Cl₂)Mild conditions, low racemization, high functional group tolerance. organic-chemistry.orgReagent cost, purification to remove byproducts.
Acyl ChlorideSOCl₂, (COCl)₂Often requires heating; reaction with amine is fast.High reactivity, inexpensive reagents.Harsh conditions, potential for side reactions. youtube.com
AmmonolysisEster + NH₃Concentrated NH₃ in MeOH or H₂O, often at elevated temperature/pressure.Clean reaction, simple workup.May require forcing conditions; ester must be prepared first.
Titanium-MediatedTiCl₄Pyridine, 85 °C nih.govDirect condensation, good yields, preserves stereochemistry. nih.govRequires stoichiometric amounts of Lewis acid.

The introduction of the ethoxy group onto the β-hydroxyl of a serine derivative is most commonly achieved via the Williamson ether synthesis . wikipedia.orgbyjus.com This reaction is a classic Sₙ2 process involving an alkoxide nucleophile and an alkyl halide electrophile. masterorganicchemistry.com

In the context of synthesizing this compound, the starting material would be an N-protected serine derivative. The synthesis proceeds in two key steps:

Deprotonation: The hydroxyl group of the N-protected serine is deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. jk-sci.com The use of a non-nucleophilic base is crucial to avoid side reactions.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide (EtI) or ethyl tosylate (EtOTs). The ethoxy group is installed via an Sₙ2 displacement of the halide or tosylate leaving group.

It is essential that the amino group of the serine starting material is protected during this process. A free amino group could be alkylated by the ethylating agent or interfere with the base, leading to a mixture of undesired products.

Protecting Group Strategies for Amine and Amide Functionalities

In the multi-step synthesis of this compound and its analogues, the strategic protection of reactive functional groups is essential to prevent unwanted side reactions and ensure high yields of the desired product. nih.gov The primary amine (-NH₂) and the amide (-CONH₂) functionalities present distinct challenges that necessitate careful selection of orthogonal protecting groups—groups that can be removed under different conditions without affecting each other. biosynth.com

Amine Group Protection: The nucleophilic nature of the primary amine group requires it to be masked during intermediate synthetic steps. The choice of protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its eventual removal. creative-peptides.com Three of the most common amine protecting groups in this context are Tert-butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz or Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc). ucalgary.calibretexts.org

Boc (tert-Butoxycarbonyl): This group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is highly stable under basic and nucleophilic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). libretexts.org

Cbz (Benzyloxycarbonyl): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic conditions but can be cleaved by catalytic hydrogenation, a method that is generally mild and highly selective. creative-peptides.com

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its base-lability. It is attached using Fmoc-Cl and removed using a secondary amine, such as piperidine. creative-peptides.com This orthogonality to acid-labile (Boc) and hydrogenation-labile (Cbz) groups makes it highly valuable in complex syntheses. biosynth.com

The following table provides a comparative overview of these common amine protecting groups.

Protecting GroupStructureIntroduction ReagentCleavage ConditionsKey Advantages
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., Trifluoroacetic Acid)Stable to bases and hydrogenation; widely used.
Cbz (Z) Benzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)Stable to mild acids and bases; orthogonal to Boc.
Fmoc Fmoc-ClBase (e.g., 20% Piperidine in DMF)Cleaved under mild, non-acidic conditions; orthogonal to Boc and Cbz.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern pharmaceutical development to minimize environmental impact and enhance safety and efficiency. epa.gov The synthesis of this compound can be designed or optimized to align with these principles. pfizer.com

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical design. sigmaaldrich.com Key applications in the synthesis of the target compound include:

Prevention of Waste : Designing synthetic routes that minimize byproducts is a primary goal. epa.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. yale.edu

Less Hazardous Chemical Syntheses : This involves selecting reagents and synthetic pathways that use and generate substances with minimal toxicity. skpharmteco.com

Safer Solvents and Auxiliaries : Traditional solvents like chlorinated hydrocarbons can often be replaced with greener alternatives such as water, ethanol, or supercritical CO₂. acs.org

Design for Energy Efficiency : Utilizing catalytic reactions that proceed at ambient temperature and pressure reduces energy consumption. yale.edu

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in smaller amounts and can be recycled, reducing waste. pharmaceutical-technology.com

Reduce Derivatives : Minimizing the use of protecting groups shortens the synthesis, reduces reagent consumption, and prevents waste generation. sigmaaldrich.com

The table below illustrates how these principles can be practically applied to a hypothetical synthesis.

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Employing addition reactions or catalytic cycles that incorporate most of the atoms from the starting materials into the product, minimizing waste.
Safer Solvents Replacing solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) with greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene.
Energy Efficiency Developing enzymatic resolutions or catalytic hydrogenations that can be performed at room temperature instead of energy-intensive cryogenic or high-temperature steps.
Catalysis Using a phase-transfer catalyst for the ethoxy group installation to improve efficiency and reduce the need for harsh conditions. Using catalytic hydrogenation for Cbz group removal instead of stoichiometric reagents. pharmaceutical-technology.com
Reduce Derivatives Designing a convergent synthetic route that minimizes the number of protection/deprotection steps required for the amine and precursor carboxylic acid functionalities. sigmaaldrich.com

By integrating these principles, the synthesis of this compound can become more sustainable, cost-effective, and environmentally benign. nih.gov

Scale-Up Considerations for Research and Pre-Clinical Applications

Transitioning a synthetic route from a small-scale laboratory setting to a larger scale suitable for pre-clinical studies presents significant challenges. primescholars.com A process that is efficient on a gram scale may not be safe, economical, or reproducible at the kilogram scale without careful optimization. chemtek.co.in

Key considerations for the scale-up of this compound synthesis include:

Thermal Safety : Exothermic reactions, such as amidation or certain deprotection steps, can generate significant heat. On a large scale, this heat must be managed effectively to prevent thermal runaway. chemtek.co.inresearchgate.net Reaction calorimeters are often used to study thermal profiles and define safe operating conditions. researchgate.net

Reagent Selection and Cost : Reagents that are feasible for lab-scale synthesis may be prohibitively expensive or unavailable in bulk for larger-scale production. uk-cpi.com Therefore, the synthetic route may need to be redesigned to use more cost-effective and readily available materials.

Process Robustness and Impurity Profile : The scaled-up process must be robust, meaning it consistently produces the product in high yield and purity despite minor variations in reaction conditions. Impurity profiles must be carefully monitored as new or different impurities may arise at a larger scale.

Work-up and Purification : Laboratory-scale purification techniques like column chromatography are often not viable for large quantities. Scalable methods such as crystallization, extraction, and distillation must be developed to isolate and purify the final compound.

Physical Processing : Issues such as mixing efficiency, heat transfer, and mass transfer become critical in large reactors and can dramatically affect reaction outcomes. reddit.comunimi.it The physical form of the final product, including particle size and polymorphism, is also a crucial consideration for formulation. chemtek.co.in

The following table outlines potential scale-up challenges and corresponding mitigation strategies.

ChallengePotential ImpactMitigation Strategy
Exothermic Reaction Thermal runaway, pressure build-up, degradation of product.Perform reaction calorimetry studies; implement controlled dosing of reagents; ensure adequate reactor cooling capacity. researchgate.net
High Reagent Cost The process becomes economically unviable for larger quantities.Redesign the synthetic route to use cheaper starting materials; investigate catalytic alternatives to stoichiometric reagents. primescholars.com
Impractical Purification Inability to achieve required purity at scale using chromatography.Develop a robust crystallization process for the final product or a key intermediate; optimize liquid-liquid extraction procedures.
Poor Mixing Localized "hot spots," incomplete reaction, generation of impurities.Select appropriate reactor and impeller design; perform mixing studies; adjust agitation speed and reagent addition rates. unimi.it
Supply Chain Issues Unavailability of a key reagent or intermediate in required quantities.Identify and qualify multiple suppliers; develop an alternative synthetic route that avoids problematic reagents.

Chemical Transformations and Derivatization of 2 Amino 3 Ethoxypropanamide

Reactivity Profiling of Key Functional Groups

The chemical behavior of 2-Amino-3-ethoxypropanamide is dictated by the interplay of its three primary functional groups: the amine, the amide, and the ether. The nucleophilic primary amine is typically the most reactive site for many transformations, while the amide offers opportunities for modification under different conditions. The ether bond is generally the most stable of the three, providing structural integrity to the molecule's backbone.

The primary amine group (-NH₂) is a potent nucleophile, making it the principal site for reactions such as acylation, alkylation, and arylation.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming a new amide bond. Acylation is readily achieved by treating this compound with acylating agents like acyl chlorides or acid anhydrides. masterorganicchemistry.comyoutube.com For instance, reaction with acetyl chloride would yield N-(1-carbamoyl-2-ethoxyethyl)acetamide. This transformation is often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). masterorganicchemistry.com The high reactivity of the amine compared to the primary amide allows for selective N-acylation at the alpha-amino position.

Alkylation: The amine group can be alkylated using alkyl halides. nih.gov This reaction introduces an alkyl substituent on the nitrogen atom. The reaction can proceed to form mono-, di-, or even tri-alkylated products (a quaternary ammonium (B1175870) salt). ankara.edu.tr Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride offers a milder and often more controllable method for N-alkylation. monash.edu

Arylation: The introduction of an aryl group onto the amine nitrogen can be accomplished through nucleophilic aromatic substitution or, more commonly, through metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction would couple this compound with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable base to form an N-aryl derivative.

Table 1: Representative Reactions of the Amine Group

Reaction TypeReagent ExampleProduct Structure (Example)Description
AcylationAcetyl Chloride (CH₃COCl)N-(1-carbamoyl-2-ethoxyethyl)acetamideForms a new amide bond at the primary amine position.
AlkylationMethyl Iodide (CH₃I)2-(Methylamino)-3-ethoxypropanamideIntroduces an alkyl group onto the nitrogen atom. Can lead to multiple alkylations.
ArylationBromobenzene (C₆H₅Br) + Pd catalyst3-Ethoxy-2-(phenylamino)propanamideForms a carbon-nitrogen bond with an aromatic ring.

The primary amide (-CONH₂) is generally less reactive than the primary amine. cognitoedu.org However, it can undergo several important transformations.

N-Substitution: Direct N-substitution of a primary amide is challenging. However, derivatives can be prepared through the reaction of primary amines with acyl chlorides to produce secondary, or N-substituted, amides. youtube.com

Reduction: The amide group can be reduced to an amine. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. The reduction of the amide in this compound would convert the -CONH₂ group into a -CH₂NH₂ group, yielding 3-ethoxypropane-1,2-diamine. This reaction transforms the parent amino acid amide into a vicinal diamine, a valuable building block in synthesis.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. ankara.edu.trcognitoedu.org Acidic hydrolysis (e.g., with refluxing HCl) would yield 2-amino-3-ethoxypropanoic acid and an ammonium salt. cognitoedu.org Basic hydrolysis (e.g., with hot aqueous NaOH) would produce the sodium salt of the carboxylic acid (sodium 2-amino-3-ethoxypropanoate) and ammonia (B1221849) gas. youtube.com

Table 2: Key Modifications of the Amide Group

Reaction TypeReagent ExampleProduct Structure (Example)Description
ReductionLithium Aluminum Hydride (LiAlH₄)3-Ethoxypropane-1,2-diamineConverts the amide functional group into a primary amine.
Acidic HydrolysisHydrochloric Acid (HCl) + Heat2-Amino-3-ethoxypropanoic acidCleaves the amide bond to form a carboxylic acid and an ammonium salt.
Basic HydrolysisSodium Hydroxide (NaOH) + HeatSodium 2-amino-3-ethoxypropanoateCleaves the amide bond to form a carboxylate salt and ammonia.

The ethyl ether linkage (-O-CH₂CH₃) is the most chemically robust functional group in the this compound molecule under typical synthetic conditions. Ethers are generally unreactive towards bases, nucleophiles, and mild acids or oxidizing/reducing agents.

This stability allows for a wide range of chemical modifications to be performed on the amine and amide groups without affecting the ether bond. However, the ether linkage can be cleaved under harsh conditions, most commonly by treatment with strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would proceed via a nucleophilic substitution mechanism, ultimately cleaving the ethoxy group to yield 2-amino-3-hydroxypropanamide (B3021748) (isoserinamide) and the corresponding ethyl halide. The stability of the ether bond is an important consideration in multi-step synthetic sequences involving the molecule. Studies on related compounds with ethoxy linkers have shown them to be relatively stable, though less so than longer propylene (B89431) glycol linkers, particularly at basic pH. nih.gov

Synthesis of Conformationally Restricted Analogues

Incorporating conformational constraints into bioactive molecules can enhance their binding affinity and specificity for biological targets by reducing the entropic penalty of binding. lifechemicals.com For this compound, several strategies can be envisioned to synthesize conformationally restricted analogues by introducing cyclic structures.

One approach involves cyclization incorporating the existing atoms of the molecule. For example, an intramolecular reaction could be designed to form a lactam (a cyclic amide) or a morpholinone derivative. Another strategy is to use the molecule as a starting material for the synthesis of more complex cyclic systems. For instance, the amine and a derivative of the amide could be used to form a piperazinone ring.

The introduction of cyclic constraints on the Cα-Cβ bond can create rigid structures that mimic specific secondary structures of peptides. nih.gov Such modifications can be critical in peptidomimetic drug design. lifechemicals.com

Table 3: Hypothetical Conformationally Restricted Analogues

Analogue TypeStructural MotifPotential Synthetic Strategy
Cyclic Ether AnalogueTetrahydrofuran or Oxetane ringIntramolecular cyclization of a diol precursor derived from the parent compound.
Lactam AnaloguePyrrolidinone or Piperidinone ringIntramolecular amide bond formation between the amine and a new carboxyl group installed on the ethyl ether.
Bridged AnalogueBicyclic structureMulti-step synthesis involving ring-closing metathesis or intramolecular alkylation reactions.

Preparation of Prodrugs and Pro-moieties

The prodrug approach is a widely used strategy to improve the pharmaceutical properties of a parent drug. mdpi.commdpi.com For this compound, both the amine and amide functionalities can be modified to create prodrugs.

The primary amine is an ideal handle for attaching pro-moieties. For example, it can be coupled with amino acids or small peptides. mdpi.com This can facilitate recognition by specific amino acid or peptide transporters in the body, potentially enhancing absorption and enabling targeted delivery. mdpi.com The resulting amide bond formed between the drug and the amino acid promoiety is designed to be cleaved by endogenous enzymes (e.g., peptidases) to release the active parent compound.

Alternatively, the amine could be converted into a carbamate (B1207046) or a Schiff base, which can be designed to hydrolyze under specific physiological conditions (e.g., pH changes) to regenerate the free amine. The amide group could also be part of a mutual prodrug, where it is linked to another pharmacologically active agent. ijper.org

Table 4: Prodrug Strategies for this compound

Functional Group ModifiedPro-moiety ExampleLinkage TypeRelease Mechanism
AmineL-ValineAmideEnzymatic cleavage (e.g., by peptidases).
AmineAcyloxymethyl groupCarbamateEnzymatic (esterase) and/or chemical hydrolysis.
AmideAnother drug with a carboxyl groupAmide (as part of a larger structure)Enzymatic cleavage (e.g., by amidases).

Development of Affinity Probes and Bioconjugates

To study the biological interactions of this compound, it can be derivatized into affinity probes or bioconjugates. wm.edu This involves covalently attaching a reporter tag (such as a fluorophore, a biotin (B1667282) moiety, or a radioisotope) or a reactive group for target identification.

The primary amine is the most convenient site for such modifications. Standard bioconjugation techniques can be employed, such as reacting the amine with N-hydroxysuccinimide (NHS) esters or isothiocyanates of the desired tag. mdpi.com For example, reacting the compound with biotin-NHS ester would yield a biotinylated derivative that can be used in pull-down assays to identify binding proteins.

Furthermore, a photoreactive group (e.g., a benzophenone (B1666685) or an aryl azide) could be incorporated to create a photo-affinity probe. Upon photoactivation, this probe would form a covalent bond with nearby interacting biomolecules, allowing for their identification. The development of such chemical tools is essential for elucidating the compound's mechanism of action and identifying its cellular targets.

Table 5: Examples of Probes and Bioconjugates

Probe/Conjugate TypeAttached MoietyLinkage ExampleApplication
Affinity ProbeBiotinAmideProtein target identification (pull-down assays).
Fluorescent ProbeFluorescein isothiocyanate (FITC)ThioureaVisualization of cellular uptake and localization.
Photo-affinity LabelBenzophenoneAmideCovalent capture of interacting partners for identification.
BioconjugateCarrier Protein (e.g., BSA)Amide (via a crosslinker)Immunogen for antibody production.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of publicly accessible scientific databases and research repositories, no specific biological or biochemical research data could be found for the chemical compound this compound. Consequently, an article detailing its in vitro biological activity, mechanism of action, and molecular targets as per the requested outline cannot be generated at this time.

The inquiry sought to build a comprehensive profile of this compound, focusing on its interactions with biological systems at a molecular level. The intended article was to be structured around detailed methodologies and findings in several key areas of preclinical research. However, the foundational data necessary to populate such an article, including enzyme inhibition constants (IC50, Ki), receptor binding affinities, and cell-based phenotypic screening results, are not available in the public domain for this specific compound.

Similarly, investigations into the mechanistic underpinnings of this compound's action, such as the elucidation of its molecular targets, signaling pathways, and specific binding mechanisms like allosteric modulation or orthosteric binding, have not been published in the scientific literature.

While research exists for structurally related or similarly named compounds, the strict focus on "this compound" prevents the inclusion of such data, as it would not be scientifically accurate to extrapolate findings from one compound to another, especially in the absence of direct comparative studies.

The absence of published research could be due to a variety of factors. The compound may be a novel chemical entity that is still in the early stages of discovery and has not yet been the subject of published biological evaluation. Alternatively, it could be a proprietary compound whose research data has not been publicly disclosed. It is also possible that the compound has been synthesized but has not demonstrated significant biological activity to warrant further investigation and publication.

Therefore, until research on this compound is published and made publicly available, a detailed and scientifically accurate article on its biological and biochemical properties as requested cannot be compiled.

Biological and Biochemical Research of 2 Amino 3 Ethoxypropanamide

Mechanistic Investigations of 2-Amino-3-ethoxypropanamide Action

Intermolecular Interactions at the Binding Interface

There is no publicly available research that details the specific intermolecular interactions of this compound at the binding interface of any biological target. The types of interactions a compound forms within the binding pocket of a protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for its biological activity. Without experimental or computational studies, the nature of these interactions for this compound remains unknown.

Studies on Metabolic Stability and Biotransformation Pathways

Information regarding the metabolic stability and biotransformation pathways of this compound, excluding human metabolism, is not available in published literature. Metabolic stability studies, often conducted using in vitro systems like liver microsomes or hepatocytes from various species, are essential to predict a compound's pharmacokinetic profile. bioivt.comlabcorp.comresearchgate.net These studies help determine how quickly a compound is metabolized and what metabolites are formed. researchgate.netthermofisher.com The absence of such data for this compound means its metabolic fate in non-human systems has not been publicly documented.

Role as a Modulator of Biochemical Processes

There is a lack of available research on the role of this compound as a modulator of biochemical processes. This includes its impact on enzyme kinetics and thermodynamics, its ability to perturb protein-protein interactions, and its potential to modulate signal transduction cascades.

Impact on Enzyme Kinetics and Thermodynamics

No studies have been found that investigate the effect of this compound on enzyme kinetics or thermodynamics. Such studies would reveal whether the compound can act as an inhibitor, activator, or substrate for any enzyme and would provide insights into the mechanism of its action.

Perturbation of Protein-Protein Interactions

The ability of a compound to disrupt or stabilize protein-protein interactions is a key mechanism for therapeutic intervention in many diseases. nih.govethz.ch However, there is no published evidence to suggest that this compound has been studied for its ability to perturb these crucial cellular interactions.

Modulation of Signal Transduction Cascades

Signal transduction pathways are complex communication networks within cells that govern a wide range of cellular activities. nih.gov The modulation of these pathways by small molecules is a major area of drug discovery. nih.gov There is currently no information available to indicate that this compound has been investigated for its effects on any signal transduction cascades.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of 2-Amino-3-ethoxypropanamide Derivatives

Positional Scanning and Substituent Effects on Biological Activity

There is no specific information available regarding positional scanning or a systematic study of substituent effects on the biological activity of this compound. In general SAR studies, positional scanning is a crucial technique used to determine which positions on a molecule are most amenable to substitution and which substituents lead to improved activity. For a molecule like this compound, this would involve creating derivatives with substituents at the amino group, the amide nitrogen, and the ethoxy chain. For other classes of compounds, studies have shown that the position of substituents (e.g., on an aromatic ring) can significantly impact biological activity, with 2- and 3-substituted compounds often showing more activity than 4-substituted ones. mdpi.com

Stereochemical Influences on Target Recognition and Activity

The 2-amino position of this compound is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. While no studies have been published on the specific stereochemical influences for this compound, it is a fundamental principle in pharmacology that stereochemistry plays a pivotal role in biological activity. nih.govmalariaworld.org The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established phenomenon. researchgate.net For many biologically active molecules, one enantiomer is significantly more potent than the other, or they may even have different biological effects. researchgate.net Research on other chiral compounds, such as 3-Br-acivicin and its derivatives, has demonstrated that only specific stereoisomers exhibit significant biological activity, which is often attributed to stereoselective uptake by transport systems or specific binding interactions with the target protein. nih.govmalariaworld.orgresearchgate.net

Conformational Analysis and its Correlation with Biological Performance

Specific conformational analysis studies for this compound are not found in the reviewed literature. Conformational analysis examines the spatial arrangement of atoms in a molecule and the different conformations (or shapes) it can adopt. This is critical for understanding how a molecule interacts with its biological target. The biological performance is often highly correlated with the molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein. researchgate.net Computational methods, often combined with experimental techniques like NMR spectroscopy, are used to explore the conformational landscape of molecules and identify biologically relevant conformations. nih.gov

Bioisosteric Replacements in the this compound Scaffold

There are no documented examples of bioisosteric replacements being applied to the this compound scaffold. Bioisosteric replacement is a common strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net For the this compound scaffold, potential bioisosteric replacements could include:

Amide bond isosteres : Replacing the amide bond with groups like 1,2,3-triazoles, oxadiazoles, or esters to improve metabolic stability. nih.gov

Amino group replacements : Modifying the primary amine to alter basicity and hydrogen bonding capacity.

Ethoxy group replacements : Substituting the ethoxy group with other alkoxy groups, thioethers, or fluoroalkoxy groups to modulate lipophilicity and metabolic stability.

The application of these principles is a standard approach in medicinal chemistry to optimize lead compounds. nih.govresearchgate.net

Computational and Theoretical Studies of 2 Amino 3 Ethoxypropanamide

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in understanding the interaction between a ligand, such as 2-Amino-3-ethoxypropanamide, and a target protein. The process involves predicting the binding mode and affinity, often quantified as a docking score. For instance, in a hypothetical docking study, this compound could be docked into the active site of a specific enzyme to assess its potential as an inhibitor. The interactions could involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues. mdpi.comresearchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the conformational changes and interactions, offering a more realistic representation of the binding event. An MD simulation of a this compound-protein complex would involve calculating the trajectory of atoms and molecules over a defined period, allowing for the analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. mdpi.comnih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Value Interacting Residues (Hypothetical)
Docking Score (kcal/mol) -8.5 TYR82, ASP129, PHE258
Hydrogen Bond Interactions 3 ASP129, GLN133

Interactive Data Table: Hypothetical Molecular Docking Results

De Novo Design Strategies Utilizing the this compound Scaffold

De novo design is a computational strategy for creating novel molecules with desired properties from scratch. nih.govarxiv.org The this compound structure can serve as a fundamental scaffold upon which new molecular entities are built. This process often involves algorithmic approaches that assemble molecular fragments or grow molecules atom-by-atom within the constraints of a target binding site. The goal is to design new compounds that are structurally distinct from existing ones but retain or improve upon the desired biological activity. nih.govbiorxiv.org

Deep learning and reinforcement learning are increasingly being used in de novo design to explore vast chemical spaces and generate innovative molecular structures. arxiv.org By utilizing the this compound scaffold, these algorithms could be trained to generate a library of derivatives with optimized properties, such as enhanced binding affinity or improved synthetic accessibility.

Hypothetical De Novo Designed Molecules Based on the this compound Scaffold

Molecule ID Modification on Scaffold Predicted Binding Affinity (nM)
DN-001 Addition of a phenyl group 50
DN-002 Bioisosteric replacement of amide 75

Interactive Data Table: Hypothetical De Novo Design Results

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. indexcopernicus.comresearchgate.net For this compound, these calculations can provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for understanding the molecule's ability to donate or accept electrons, which is directly related to its chemical reactivity. researchgate.net

Other quantum chemical parameters that can be calculated include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and various reactivity descriptors. These calculations help in predicting the sites of electrophilic and nucleophilic attack, providing a theoretical basis for its chemical behavior. indexcopernicus.com

Calculated Quantum Chemical Properties of this compound (Illustrative)

Property Value (Arbitrary Units)
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV

Interactive Data Table: Illustrative Quantum Chemical Properties

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with known biological activities would be required. Molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic.

By applying statistical techniques such as multiple linear regression or machine learning algorithms, a mathematical model is developed that can predict the activity of new, untested compounds. nih.gov This approach is highly valuable in prioritizing compounds for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

Virtual Screening and Ligand-Based Drug Design (excluding clinical applications)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com When the three-dimensional structure of the target is known, structure-based virtual screening (SBVS), which includes molecular docking, is often used.

In the absence of a known target structure, ligand-based drug design (LBDD) methods are employed. These methods utilize the knowledge of molecules known to be active. For this compound, if it were found to have a desirable activity, it could be used as a template in a similarity search to find other compounds with similar properties from large chemical databases. mdpi.com Pharmacophore modeling, another LBDD technique, involves identifying the essential three-dimensional arrangement of chemical features that are responsible for a molecule's biological activity. This pharmacophore model can then be used as a query to screen for other molecules that fit these spatial and chemical requirements.

Table of Compound Names Mentioned

Compound Name
This compound
5-Amino-1-(2H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carbonitrile. mdpi.comnih.gov
Avibactam. nih.gov
Cefotaxime. mdpi.com
Warfarin. mdpi.com
Ibuprofen. mdpi.com
Stigmasterol. biointerfaceresearch.com
Ferulic acid. biointerfaceresearch.com
Quercetin. biointerfaceresearch.com
β-Bourbonene. biointerfaceresearch.com

2 Amino 3 Ethoxypropanamide As a Molecular Scaffold and Building Block

Utility in Complex Molecule Synthesis

The structure of 2-amino-3-ethoxypropanamide makes it a promising starting material or intermediate in the synthesis of more complex molecules. The primary amine and the amide group offer reactive sites for a range of chemical modifications.

The synthesis of related β-amino alcohols has been achieved through methods like the regioselective ring-opening of epoxides with amines, a process that is often efficient and stereoselective. While not a direct synthesis of this compound, this highlights a potential pathway to related structures. The presence of the ethoxy group can influence the reactivity and solubility of the molecule and its derivatives.

The amino group can serve as a nucleophile or be protected and then deprotected at a later stage of a synthetic route. The amide group can be hydrolyzed to a carboxylic acid or be involved in condensation reactions. The ethoxy group, being relatively stable, can be carried through multiple synthetic steps, imparting specific steric and electronic properties to the final product. For instance, in the synthesis of prodrugs, alkoxycarbonyl groups are often incorporated to improve bioavailability. achemblock.com

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionResulting Structure
Primary AmineAcylationN-acylated derivative
AlkylationN-alkylated derivative
Reductive AminationSecondary or tertiary amine
AmideHydrolysis (acidic or basic)2-Amino-3-ethoxypropanoic acid
Reduction2-Amino-3-ethoxypropylamine
Ethoxy GroupEther Cleavage (harsh conditions)2-Amino-3-hydroxypropanamide (B3021748)

These potential transformations underscore the compound's role as a versatile building block, enabling the construction of a diverse array of more complex chemical entities.

Integration into Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics.

This compound, as a β-substituted amino acid derivative, is a candidate for integration into peptidomimetic backbones. The ethoxy group at the β-position can introduce conformational constraints and influence the secondary structure of the resulting peptide mimic. The N-alkylation of amino acids is a known strategy to increase proteolytic stability in peptides. While the ethoxy group is on the side chain, its steric bulk can shield the adjacent peptide bond from enzymatic cleavage.

The synthesis of peptidomimetics often involves solid-phase peptide synthesis (SPPS). crsubscription.com Protected forms of this compound could potentially be used in SPPS to create novel peptide analogs with unique structural and, consequently, biological properties. The ethoxy group can also modulate the lipophilicity of the peptidomimetic, which is a critical parameter for its pharmacokinetic profile.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. nih.gov The use of molecular scaffolds that allow for the introduction of various substituents is central to this approach.

This compound can serve as a valuable scaffold in combinatorial library synthesis. Its multiple functional groups provide points for diversification. For example, a library of compounds could be generated by reacting the primary amine with a diverse set of carboxylic acids to form a variety of N-acyl derivatives. Further diversity could be introduced by modifying the amide group.

The "one-bead-one-compound" method is a common technique in combinatorial chemistry where individual resin beads are used as solid supports for the synthesis of a single compound. nih.gov A protected form of this compound could be attached to a solid support and then subjected to a series of reactions with different building blocks to generate a diverse library of compounds. The identification of active compounds from such libraries can be achieved through various screening and deconvolution methods. nih.gov

Table 2: Example of a Combinatorial Library Synthesis using this compound as a Scaffold

ScaffoldR1 (from a library of carboxylic acids)R2 (from a library of amines via amide modification)Resulting Library
This compound-CO-Alkyl, -CO-Aryl, -CO-Heterocycle-H, -Alkyl, -ArylA diverse library of N-acyl and modified amide derivatives of this compound

This approach allows for the efficient exploration of a large chemical space around the this compound core, increasing the probability of discovering novel compounds with desired biological activities. nih.gov

Functionalization for Material Science Applications (excluding basic physical properties)

The functional groups present in this compound also make it a potential candidate for functionalization in material science. The primary amine can be used to graft the molecule onto the surface of materials, thereby modifying their surface properties. For instance, the amine group can react with surface-bound epoxy or carboxyl groups.

Furthermore, the amine and amide functionalities can participate in polymerization reactions. For example, it could be incorporated into polyamides or polyurethanes, potentially imparting unique properties to the resulting polymers due to the presence of the ethoxy side chain. The ethoxy group can influence the polymer's solubility, thermal properties, and interactions with other molecules.

The ability to functionalize materials with molecules like this compound can be exploited to create materials with tailored properties for specific applications, such as biocompatible coatings for medical devices or functionalized surfaces for chemical sensors.

Advanced Analytical Characterization in Research of 2 Amino 3 Ethoxypropanamide

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The definitive determination of the chemical structure of 2-Amino-3-ethoxypropanamide relies on the synergistic use of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques for this purpose, providing detailed insights into the molecular framework and elemental composition. mmu.ac.ukdntb.gov.ua

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic 1D NMR (¹H and ¹³C) provides initial structural information, advanced 2D NMR experiments are required for the complete and unambiguous assignment of all proton and carbon signals, especially for a molecule with multiple rotatable bonds. researchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons, such as those in the ethoxy group (-O-CH₂-CH₃) and the propanamide backbone (-CH-CH₂-).

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC: This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It helps to piece together the molecular fragments, for instance, by showing correlations from the ethoxy protons to the C3 carbon of the propanamide backbone, or from the amide proton to the carbonyl carbon (C1).

The data obtained from these experiments allow for the complete structural elucidation as presented in the hypothetical data table below.

Table 1: Hypothetical 2D NMR Correlation Data for this compound

Proton (¹H) Signal COSY Correlations (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
H2 (methine) H3a, H3b C2 C1 (carbonyl), C3
H3a, H3b (methylene) H2, H-ethoxy(a) C3 C1, C2, C-ethoxy(a)
H-ethoxy(a) (methylene) H3a, H3b, H-ethoxy(b) C-ethoxy(a) C3, C-ethoxy(b)
H-ethoxy(b) (methyl) H-ethoxy(a) C-ethoxy(b) C-ethoxy(a)

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity and purity. mmu.ac.uk Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of amino acid derivatives. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing the loss of specific functional groups (e.g., the amide group or the ethoxy group).

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Value Interpretation
Ionization Mode ESI Positive Protonation of the primary amine
Molecular Formula C₅H₁₂N₂O₂ Consistent with the proposed structure
Calculated Exact Mass [M+H]⁺ 133.0972 u Theoretical mass for C₅H₁₃N₂O₂⁺
Measured Exact Mass [M+H]⁺ 133.0975 u High accuracy confirmation of formula

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique is uniquely capable of providing an unambiguous determination of the absolute stereochemistry (R or S configuration) at the chiral center (C2) of this compound, which is crucial for understanding its biological activity.

The method requires the growth of a suitable single crystal of the compound. When this crystal is exposed to an X-ray beam, it diffracts the X-rays in a unique pattern. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. Fitting the known atoms into this map reveals their precise spatial arrangement, including bond lengths, bond angles, and torsional angles that define the molecule's conformation in the crystal lattice. researchgate.net

Table 3: Structural Parameters Obtainable from X-ray Crystallography

Parameter Information Provided
Unit Cell Dimensions Dimensions of the repeating unit in the crystal
Space Group Symmetry of the crystal lattice
Atomic Coordinates (x, y, z) Precise position of each atom in 3D space
Bond Lengths (Å) Distance between bonded atoms (e.g., C-C, C-N, C=O)
Bond Angles (°) Angle between three connected atoms (e.g., O-C-C)
Torsion Angles (°) Dihedral angle defining molecular conformation

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

While basic chromatography is used for identification, advanced chromatographic methods are essential for assessing the chemical purity and, critically, the enantiomeric purity of chiral compounds like this compound. yakhak.org High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for determining enantiomeric excess (e.e.). sigmaaldrich.com

CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. Polysaccharide-based CSPs are widely used for the separation of amino acid derivatives. yakhak.org

The area under each peak is directly proportional to the concentration of that enantiomer. The enantiomeric excess can be calculated from the peak areas of the two enantiomers, providing a quantitative measure of the sample's optical purity.

Table 4: Hypothetical Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination

Parameter (R)-Enantiomer (S)-Enantiomer
Retention Time (t_R) 8.52 min 10.15 min
Peak Area 12,450 2,490,000
Resolution (R_s) - 2.1
Calculated Results - -
Total Area 2,502,450 -
% (S)-Enantiomer - 99.5%
% (R)-Enantiomer 0.5% -

| Enantiomeric Excess (e.e.) | 99.0% | - |

Biophysical Characterization of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry)

To understand the functional properties of this compound as a potential ligand for a biological macromolecule (e.g., a protein or enzyme), Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique. ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment. nmt.edutainstruments.com

In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target macromolecule. Each injection triggers a small heat release (exothermic) or absorption (endothermic) that is precisely measured by the calorimeter. As the macromolecule becomes saturated with the ligand, the heat signal diminishes.

The resulting data are plotted as power versus time, and the integrated heats are then fit to a binding model to determine the key thermodynamic parameters. This information is invaluable for understanding the driving forces behind the molecular recognition process. nmt.edu

Table 5: Thermodynamic Profile of Ligand-Target Binding via ITC

Thermodynamic Parameter Symbol Value (Hypothetical) Significance
Stoichiometry of Binding n 1.05 Indicates a 1:1 binding ratio
Association Constant K_a 2.5 x 10⁵ M⁻¹ Measures the strength of the binding
Dissociation Constant K_d 4.0 µM Inverse of K_a; lower value means tighter binding
Enthalpy Change ΔH -25.5 kJ/mol Negative value indicates an exothermic reaction, driven by favorable bond formation (e.g., hydrogen bonds)
Gibbs Free Energy Change ΔG -31.9 kJ/mol Negative value indicates a spontaneous binding process

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Exploration of Novel Biological Targets for 2-Amino-3-ethoxypropanamide Analogues

The foundational step in developing a new therapeutic agent is the identification of its biological target. For analogues of this compound, the amino acid-like scaffold provides a versatile starting point for designing molecules that can interact with a range of protein targets. Future research should focus on rationally designing and screening a library of analogues to uncover novel biological activities. The structural information of protein-protein complexes is fundamental in the rational design of modulators with potential therapeutic properties. maastrichtuniversity.nl

A key area of interest is the modulation of protein-protein interactions (PPIs), which are implicated in numerous disease states. nih.gov The 3D structure of target protein-protein complexes can be exploited to rationally design PPI modulators. maastrichtuniversity.nlnih.gov Analogues of this compound could be designed as peptidomimetics to either inhibit or stabilize these interactions. maastrichtuniversity.nl Furthermore, given their structure, these compounds are prime candidates for targeting enzyme active sites, such as those of proteases, kinases, or transferases, where the amide and amino functionalities can form key hydrogen bond interactions.

Potential Biological Target Class Rationale for Targeting Example Targets Screening Approach
Protein-Protein Interactions (PPIs) The scaffold can mimic peptide structures that often mediate PPIs. maastrichtuniversity.nlBcl-2 family (apoptosis), p53-MDM2 (cancer)High-throughput screening (HTS) using fluorescence polarization or surface plasmon resonance (SPR).
Enzymes (e.g., Proteases, Kinases) The amino-amide structure can fit into active sites, acting as a competitive or allosteric inhibitor.Caspases (apoptosis), Matrix Metalloproteinases (MMPs, cancer), Cyclin-Dependent Kinases (CDKs, cancer)Enzymatic activity assays, isothermal titration calorimetry (ITC).
G-Protein Coupled Receptors (GPCRs) As analogues of amino acids, they may interact with orphan GPCRs or modulate known ligand binding.Orphan GPCRs, Metabotropic glutamate (B1630785) receptorsRadioligand binding assays, functional assays (e.g., cAMP measurement).
Ion Channels The charged amino group and polar structure could interact with channel pores or gating mechanisms.Voltage-gated sodium channels, Ligand-gated ion channels (e.g., AMPA receptors)Electrophysiological studies (e.g., patch-clamp). nih.gov

Development of Advanced Synthetic Routes and Methodologies

To explore the therapeutic potential of this compound, the development of efficient, stereoselective, and scalable synthetic routes is paramount. Current synthetic chemistry offers a powerful toolkit for creating diverse libraries of analogues. Research in this area should focus on methodologies that allow for precise control over the stereochemistry at the C2 position and facile diversification of the ethoxy and amide moieties.

Advanced synthetic strategies could include:

Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to ensure the production of single enantiomers, which is critical for specificity in biological systems.

Multi-component Reactions: Designing novel multi-component reactions, such as variations of the Ugi or Passerini reactions, to rapidly generate a wide array of derivatives from simple building blocks.

Late-stage Functionalization: Developing methods to modify the core scaffold in the final steps of the synthesis, allowing for the introduction of diverse functional groups without needing to restart the entire synthetic sequence. This approach is highly efficient for generating structure-activity relationship (SAR) data.

Biocatalysis: Using enzymes to perform specific transformations, offering high selectivity and milder reaction conditions compared to traditional chemical methods.

Synthetic Methodology Description Advantages Potential Challenges
Asymmetric Catalysis Use of a chiral catalyst to control the stereochemical outcome of a reaction.High enantiomeric purity, catalytic nature reduces waste.Catalyst development can be complex and expensive.
Flow Chemistry Performing reactions in a continuously flowing stream rather than a batch.Enhanced safety, scalability, and reaction control.Requires specialized equipment and optimization.
Solid-Phase Synthesis Building the molecule on a solid polymer support, simplifying purification.High throughput, suitable for library synthesis.Scale limitations, potential for incomplete reactions.
Enzymatic Synthesis Use of enzymes to catalyze specific synthetic steps.High stereoselectivity and regioselectivity, environmentally friendly conditions.Enzyme stability and substrate scope can be limited.

Integration with Emerging Technologies in Drug Discovery (e.g., AI-driven design)

Future research should leverage AI in several key areas:

Predictive Modeling: Training ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual analogues, allowing for in silico filtering of unpromising candidates.

De Novo Design: Using generative AI models to design novel analogues of this compound with optimized properties for a specific biological target. These technologies can rapidly generate enzyme structures and amino acid sequences optimized for specific functions. nih.gov

Target Identification: Applying AI algorithms to analyze large biological datasets (e.g., genomics, proteomics) to identify and validate novel biological targets for which this compound analogues would be well-suited.

Synthesis Planning: Utilizing AI-powered retrosynthesis tools to predict the most efficient synthetic routes for novel, computer-designed analogues.

AI Application Description Expected Outcome Relevant Technologies
Property Prediction Using ML models to predict physicochemical and ADMET properties.Prioritization of compounds with favorable drug-like properties for synthesis.Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs).
Generative Design Employing generative models to create novel molecular structures.Discovery of novel, potent, and selective analogues with optimized characteristics.Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs).
Biological Target Identification Analyzing biological data to propose and validate new targets.Expanding the potential therapeutic applications of the scaffold.Natural Language Processing (NLP) for literature mining, network biology analysis.
Retrosynthesis Prediction AI algorithms that suggest synthetic pathways for a target molecule.Acceleration of the synthesis of computer-designed molecules.Monte Carlo tree search, deep learning models.

Potential for Rational Design of Highly Potent and Selective Modulators

Once a promising biological target has been identified, the principles of rational, structure-based drug design can be applied to optimize the this compound scaffold. nih.gov This approach relies on detailed knowledge of the three-dimensional structure of the target protein, often obtained through techniques like X-ray crystallography or cryo-electron microscopy. maastrichtuniversity.nl

The design process would involve:

Structural Determination: Obtaining the high-resolution structure of the target protein in complex with an initial hit compound from the this compound series.

Computational Modeling: Using molecular docking and molecular dynamics simulations to understand the binding mode and identify key interactions between the compound and the target. nih.gov

Iterative Optimization: Modifying the scaffold to enhance these interactions. For example, the ethoxy group could be replaced with other substituents to improve hydrophobic interactions, while the amide or amino groups could be altered to optimize hydrogen bonding networks. This iterative process of design, synthesis, and testing can lead to significant improvements in potency and selectivity. nih.gov

Design Stage Methodology Objective
Hit Identification High-throughput screening of a diverse analogue library.To find initial compounds with measurable activity against the target.
Structure Determination X-ray crystallography, Cryo-EM, NMR spectroscopy.To obtain a high-resolution 3D structure of the hit compound bound to the target.
In Silico Analysis Molecular docking, molecular dynamics (MD) simulations, free energy calculations. maastrichtuniversity.nlTo understand the binding mode and predict the impact of structural modifications.
Analogue Design & Synthesis Structure-based design, synthetic chemistry.To create new compounds with improved affinity, selectivity, and pharmacokinetic properties.
Biological Evaluation In vitro and cell-based assays.To measure the activity of new analogues and confirm the design hypothesis.

Investigation into Unexplored Biological Activities and Therapeutic Potential

The true potential of the this compound scaffold lies in its versatility. Beyond the initially hypothesized targets, systematic investigation into other biological activities is warranted. This can be achieved through broad phenotypic screening, where libraries of analogues are tested in various cell-based models of disease without a preconceived target.

Potential therapeutic areas for exploration include:

Infectious Diseases: The amino-amide structure is a common motif in antimicrobial peptides. Analogues could be developed as antibacterial agents, potentially targeting virulence factors rather than bacterial growth to reduce the pressure for resistance. nih.gov

Neurodegenerative Diseases: As an amino acid derivative, the scaffold could be modified to interact with targets in the central nervous system, such as receptors or enzymes involved in neuroinflammation or protein aggregation. nih.gov

Oncology: Many anticancer drugs target enzymes like kinases or modulate PPIs involved in cell cycle control and apoptosis. A rationally designed library could yield potent and selective anticancer agents. researchgate.net

Potential Therapeutic Area Biological Rationale Example Screening Models
Anti-Infectives The scaffold may mimic bacterial cell wall components or disrupt virulence pathways. nih.govBacterial growth inhibition assays, biofilm formation assays, host-pathogen interaction models.
Neuroscience Amino acid-like structures can cross the blood-brain barrier and interact with neurological targets. nih.govNeuronal cell culture models of Alzheimer's or Parkinson's disease, assays for neuroinflammation.
Oncology Potential to inhibit enzymes crucial for cancer cell proliferation or to modulate protein-protein interactions in cancer pathways. researchgate.netCancer cell line proliferation assays (e.g., PC-3, HeLa, MCF-7), apoptosis assays. researchgate.net
Metabolic Diseases The scaffold could be designed to interact with enzymes or receptors involved in metabolic regulation.Adipocyte differentiation assays, glucose uptake assays in muscle cells.

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its future analogues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-3-ethoxypropanamide, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of ethoxy-substituted precursors with amino-propanamide derivatives. Key factors include solvent selection (e.g., polar aprotic solvents for nucleophilic reactions), temperature control (e.g., 60–80°C for amide bond formation), and stoichiometric ratios of reagents. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency. Yield optimization requires monitoring via TLC or HPLC to minimize side products like hydrolyzed intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the ethoxy group (δ ~1.3 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂). Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). Mass spectrometry (ESI-MS or GC-MS) validates molecular weight and purity .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a cool, dry environment (<25°C) away from oxidizers. Stability tests under ambient conditions are advised to assess degradation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, temperature). To address this, replicate experiments using standardized protocols (e.g., fixed concentration ranges, controlled incubation times). Meta-analysis of existing data can identify confounding variables. Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. receptor binding studies) .

Q. What strategies minimize side reactions during the synthesis of this compound derivatives?

  • Methodological Answer : Side reactions (e.g., over-alkylation or hydrolysis) are mitigated by:

  • Using protecting groups (e.g., Boc for amines) during multi-step syntheses.
  • Optimizing reaction pH (e.g., mildly basic conditions for nucleophilic substitutions).
  • Employing kinetic vs. thermodynamic control (e.g., low temperatures to favor desired intermediates).
    Analytical techniques like HPLC-MS help track byproduct formation and guide real-time adjustments .

Q. How does the ethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ethoxy group acts as an electron-donating substituent, increasing electron density at adjacent carbons and enhancing susceptibility to electrophilic attack. However, steric hindrance from the ethoxy moiety may reduce reactivity in bulky environments. Computational modeling (DFT) or Hammett studies can quantify electronic effects, while competitive reaction experiments with ethoxy vs. non-ethoxy analogs provide empirical validation .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to predict absorption, distribution, and solubility. Software like SwissADME or Schrödinger’s QikProp calculates logP, polar surface area, and bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Experimental validation via Caco-2 cell assays is recommended to confirm computational predictions .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for this compound in enzyme inhibition assays?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values. Include positive controls (known inhibitors) and negative controls (vehicle-only). Triplicate measurements reduce variability. Data analysis via nonlinear regression (e.g., GraphPad Prism) calculates efficacy and potency. Statistical tests (ANOVA, t-tests) confirm significance between dose groups .

Q. What methodologies are suitable for analyzing degradation products of this compound under stressed conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) simulate degradation. Analyze samples using UPLC-QTOF-MS to identify degradation products. Forced degradation (acid/base/oxidative stress) isolates pathways. Kinetic modeling (Arrhenius equation) predicts shelf life. Compare results with ICH guidelines for pharmaceutical impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.